molecular formula C8H11NO3 B8666742 Methyl 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate CAS No. 798543-35-8

Methyl 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate

Cat. No. B8666742
M. Wt: 169.18 g/mol
InChI Key: QPGWWXRKNOIJHV-UHFFFAOYSA-N
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Patent
US07723376B2

Procedure details

0.1 ml of triethylsilane (0.63 mM) was added to the reaction solution containing 200 mg of 3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester (0.63 mM) dissolved in 0.7 ml of trifluoroacetic acid solution at 0° C. After the reaction mixture was heated for 1 hr, the mixture was filtered and concentrated in vacuo to remove solvent. Then the resulting mixture was dissolved in 20 ml of chloroform solution to separate into an organic layer and water layer. The organic layer was washed with 5 ml of saturated NaHCO3 solution and 5 ml of saturated NaCl solution, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resultant was purified by Silica gel column chromatography with a solvent mixture mixed with EtOAc and hexanes (19:1) as an eluant to give 50 mg of 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (20 (yield: 47%).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[CH3:8][O:9][C:10](=[O:30])[CH2:11][CH2:12][C:13]1[C:14](=[O:29])[N:15](CC2C=CC(OC)=CC=2OC)[CH2:16][CH:17]=1>FC(F)(F)C(O)=O>[CH3:8][O:9][C:10](=[O:30])[CH2:11][CH2:12][C:13]1[C:14](=[O:29])[NH:15][CH2:16][CH:17]=1

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Two
Name
3-[1-(2,4-dimethoxybenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-propionic acid methyl ester
Quantity
200 mg
Type
reactant
Smiles
COC(CCC=1C(N(CC1)CC1=C(C=C(C=C1)OC)OC)=O)=O
Step Three
Name
Quantity
0.7 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was heated for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISSOLUTION
Type
DISSOLUTION
Details
Then the resulting mixture was dissolved in 20 ml of chloroform solution
CUSTOM
Type
CUSTOM
Details
to separate into an organic layer and water layer
WASH
Type
WASH
Details
The organic layer was washed with 5 ml of saturated NaHCO3 solution and 5 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant was purified by Silica gel column chromatography with a solvent mixture
ADDITION
Type
ADDITION
Details
mixed with EtOAc and hexanes (19:1) as an eluant

Outcomes

Product
Name
Type
product
Smiles
COC(CCC=1C(NCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 47.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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